molecular formula C19H25N3O3 B2828717 2-hydroxy-8-methyl-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886896-43-1

2-hydroxy-8-methyl-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2828717
CAS No.: 886896-43-1
M. Wt: 343.427
InChI Key: OEXDHSXGVISBJO-UHFFFAOYSA-N
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Description

2-hydroxy-8-methyl-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that combines elements of pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-8-methyl-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by functionalization at specific positions to introduce the hydroxy, methyl, and carboxamide groups. Key steps may include:

    Cyclization Reactions: Formation of the pyrido[1,2-a]pyrimidine core through cyclization of appropriate precursors.

    Functional Group Introduction: Introduction of the hydroxy and methyl groups via selective reactions such as alkylation or hydroxylation.

    Amidation: Formation of the carboxamide group through reaction with an amine, such as 3,3,5-trimethylcyclohexylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-8-methyl-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield a secondary alcohol.

Scientific Research Applications

2-hydroxy-8-methyl-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Biology: Study of its interactions with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: Exploration of its properties as a building block for advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide: Lacks the methyl and trimethylcyclohexyl groups.

    8-methyl-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide: Lacks the hydroxy group.

Uniqueness

The presence of the hydroxy, methyl, and trimethylcyclohexyl groups in 2-hydroxy-8-methyl-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide imparts unique chemical and physical properties, such as increased solubility, specific binding interactions, and potential for diverse chemical modifications.

Properties

IUPAC Name

2-hydroxy-8-methyl-4-oxo-N-(3,3,5-trimethylcyclohexyl)pyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-11-5-6-22-14(8-11)21-17(24)15(18(22)25)16(23)20-13-7-12(2)9-19(3,4)10-13/h5-6,8,12-13,24H,7,9-10H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXDHSXGVISBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)NC(=O)C2=C(N=C3C=C(C=CN3C2=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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